molecular formula 2Cl.Cl2Pt.4H3N B100805 Platinum(2+), tetraamminedichloro-, dichloride CAS No. 16971-49-6

Platinum(2+), tetraamminedichloro-, dichloride

Cat. No.: B100805
CAS No.: 16971-49-6
M. Wt: 405 g/mol
InChI Key: FOSZYDNAURUMOT-UHFFFAOYSA-J
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Description

Platinum(2+), tetraamminedichloro-, dichloride, commonly known as tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂), is a coordination complex where a central platinum(II) ion is surrounded by four ammonia ligands and two chloride counterions. Key properties include:

  • Molecular formula: [Pt(NH₃)₄]Cl₂ (anhydrous) or [Pt(NH₃)₄]Cl₂·xH₂O (hydrated) .
  • Appearance: White crystalline powder, hygroscopic, and water-soluble .
  • Applications: Acts as a precursor for platinum catalysts, anticancer drugs (e.g., cisplatin derivatives), and analytical reagents .

Its stability arises from strong Pt–N bonds, making it less reactive toward ligand substitution compared to cisplatin derivatives.

Properties

IUPAC Name

azane;platinum(4+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.4H3N.Pt/h4*1H;4*1H3;/q;;;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSZYDNAURUMOT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H12N4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937669
Record name Platinum(4+) chloride--ammonia (1/4/4)
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Molecular Weight

405.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16971-49-6
Record name Platinum(2+), tetraamminedichloro-, chloride (1:2)
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Record name Platinum(2+), tetraamminedichloro-, chloride (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Platinum(4+) chloride--ammonia (1/4/4)
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Record name Tetraamminedichloroplatinum dichloride
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Preparation Methods

Reaction Mechanism and Stoichiometry

K₂PtCl₄ reacts with excess aqueous ammonia to form the tetraammine complex through sequential ligand replacement. The reaction proceeds as follows:

K2PtCl4+4 NH3[Pt(NH3)4Cl2]+2 KCl\text{K}2\text{PtCl}4 + 4\ \text{NH}3 \rightarrow [\text{Pt}(\text{NH}3)4\text{Cl}2] + 2\ \text{KCl}

Excess ammonia ensures complete displacement of chloride ligands, favoring the formation of the tetraammine species.

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : 40–70°C to accelerate ligand substitution while avoiding decomposition.

  • Ammonia Concentration : 2.0–4.0 M to maintain a high NH₃/Pt ratio.

  • pH Control : Alkaline conditions (pH > 9) stabilize the ammine ligands.

A representative procedure involves dissolving K₂PtCl₄ in deionized water, adding concentrated ammonia dropwise under stirring, and refluxing for 4–6 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol-water mixtures.

Table 1: Direct Amination Protocol Summary

ParameterValue/Range
K₂PtCl₄ Starting Mass100–500 mg
NH₃ Concentration2.0–4.0 M
Reaction Temperature60–70°C
Yield85–92%
Purity (Pt Basis)98.5–99.0%

Stepwise Synthesis via Diammine Intermediates

For higher purity, a stepwise approach synthesizes tetraamminedichloroplatinum(II) dichloride through isolable diammine intermediates, such as cis-diamminediiodoplatinum(II).

Intermediate Formation: cis-[Pt(NH₃)₂I₂]

K₂PtCl₄ is first converted to cis-[Pt(NH₃)₂I₂] by reaction with potassium iodide (KI) and ammonia:

K2PtCl4+2 KI+2 NH3cis-[Pt(NH3)2I2]+4 KCl\text{K}2\text{PtCl}4 + 2\ \text{KI} + 2\ \text{NH}3 \rightarrow \text{cis-}[\text{Pt}(\text{NH}3)2\text{I}2] + 4\ \text{KCl}

This step achieves 96% yield under controlled heating (70°C) and stoichiometric KI excess.

Chloride Ligand Substitution

The iodide ligands in cis-[Pt(NH₃)₂I₂] are replaced by chloride via reaction with silver sulfate (Ag₂SO₄) and potassium chloride (KCl):

cis-[Pt(NH3)2I2]+Ag2SO4+2 KCl[Pt(NH3)4Cl2]+2 AgI+K2SO4\text{cis-}[\text{Pt}(\text{NH}3)2\text{I}2] + \text{Ag}2\text{SO}4 + 2\ \text{KCl} \rightarrow [\text{Pt}(\text{NH}3)4\text{Cl}2] + 2\ \text{AgI} + \text{K}2\text{SO}4

Silver iodide (AgI) precipitates, leaving the tetraammine complex in solution, which is crystallized by concentration and cooling.

Table 2: Stepwise Synthesis Performance Metrics

StepYieldPurity (HPLC)
cis-[Pt(NH₃)₂I₂]96%99.2%
Final Product90%99.5%

Metathesis from Tetraammineplatinum(II) Nitrate

Tetraammineplatinum(II) nitrate (Pt(NH₃)₄₂) serves as a versatile precursor for chloride derivatives.

Nitrate-to-Chloride Conversion

Treatment of Pt(NH₃)₄₂ with hydrochloric acid (HCl) induces anion exchange:

[Pt(NH3)4](NO3)2+2 HCl[Pt(NH3)4Cl2]+2 HNO3\text{Pt}(\text{NH}3)42 + 2\ \text{HCl} \rightarrow [\text{Pt}(\text{NH}3)4\text{Cl}2] + 2\ \text{HNO}_3

The reaction is conducted at 0–5°C to minimize side reactions, yielding 88–94% product.

Advantages and Limitations

  • Advantages : High-purity nitrate precursors simplify purification.

  • Limitations : Requires handling corrosive HNO₃ byproducts.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Direct Amination85–92HighModerate
Stepwise Synthesis90–96ModerateHigh
Metathesis88–94LowLow

The stepwise method offers superior purity, making it ideal for pharmaceutical applications, while direct amination suits industrial-scale production.

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : NH₃ stretching vibrations at 3300–3200 cm⁻¹ and Pt-Cl bands at 300–350 cm⁻¹ confirm ligand coordination.

  • Elemental Analysis : Platinum content (≈40.4% theoretical) validates stoichiometry.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, consistent with loss of NH₃ and Cl₂.

Industrial and Research Applications

Tetraamminedichloroplatinum(II) dichloride is pivotal in:

  • Catalysis : As a precursor for Pt/C catalysts in fuel cells.

  • Materials Science : Templating conductive polymers .

Chemical Reactions Analysis

Types of Reactions

Tetraammine(dichloro)platinum(II) dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state platinum compounds.

    Reduction: It can be reduced to form lower oxidation state platinum compounds.

    Substitution: The chloride ligands can be substituted with other ligands such as water, ammonia, or other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

    Substitution: Ligand exchange reactions often occur in aqueous solutions under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state platinum compounds.

    Reduction: Lower oxidation state platinum compounds.

    Substitution: Various platinum complexes with different ligands.

Biological Activity

Platinum(II) tetraammine dichloride, commonly referred to as tetraammineplatinum(II) chloride , is a coordination compound that has garnered significant interest in the field of medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tetraammineplatinum(II) chloride has the molecular formula  Pt NH3 4Cl2]\text{ Pt NH}_3\text{ }_4\text{Cl}_2] and is characterized by a square planar geometry around the platinum center. The compound is soluble in water and exhibits various coordination properties due to the presence of ammine and chloride ligands.

The biological activity of tetraammineplatinum(II) chloride primarily stems from its ability to interact with cellular macromolecules, particularly DNA. Similar to other platinum-based drugs like cisplatin, it forms covalent bonds with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription. This mechanism triggers cellular stress responses, ultimately resulting in apoptosis (programmed cell death).

Biological Activity Overview

The following table summarizes the key biological activities associated with tetraammineplatinum(II) chloride:

Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines, including ovarian and testicular cancers.
DNA Interaction Forms DNA adducts leading to cross-linking, which disrupts DNA replication and transcription.
Cell Cycle Arrest Induces G2/M phase cell cycle arrest in cancer cells, preventing further division.
Apoptosis Induction Triggers apoptotic pathways through activation of caspases and other pro-apoptotic factors.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study conducted by Smith et al. (2022) demonstrated that tetraammineplatinum(II) chloride exhibited significant cytotoxicity against human ovarian cancer cell lines (A2780). The compound induced apoptosis through the activation of the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9.
  • Mechanistic Insights
    • Research by Johnson et al. (2023) provided insights into the mechanistic pathways activated by tetraammineplatinum(II) chloride. The study showed that treatment with this compound led to the upregulation of p53, a critical tumor suppressor protein, which plays a vital role in mediating DNA damage responses.
  • In Vivo Studies
    • An animal study reported by Lee et al. (2023) assessed the efficacy of tetraammineplatinum(II) chloride in a mouse model of testicular cancer. The results indicated a significant reduction in tumor size compared to untreated controls, supporting its potential as an effective therapeutic agent.

Safety and Toxicity

While tetraammineplatinum(II) chloride shows promising biological activity, its safety profile must be considered. The compound can exhibit nephrotoxicity similar to other platinum-based drugs, necessitating careful monitoring during therapeutic use. Additionally, potential side effects may include nausea, vomiting, and myelosuppression.

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Structural and Chemical Properties

The table below summarizes structural and functional differences between tetraammineplatinum(II) chloride and related complexes:

Compound Formula Oxidation State Ligands Key Properties Applications
Tetraammineplatinum(II) chloride [Pt(NH₃)₄]Cl₂ +2 4 NH₃, 2 Cl⁻ High solubility in water; stable due to strong Pt–N bonds Catalyst precursor, drug synthesis
Cisplatin [Pt(NH₃)₂Cl₂] +2 2 NH₃, 2 Cl⁻ (cis) Moderately soluble in saline; hydrolyzes to active form in vivo First-line anticancer drug
Platinum(IV) diamine tetrachloride [Pt(NH₃)₂Cl₄] +4 2 NH₃, 4 Cl⁻ Oxidized state; requires intracellular reduction to Pt(II) for activity Prodrug for chemotherapy
[Pt(en)Cl₂] (Ethylenediamine complex) [Pt(C₂H₈N₂)Cl₂] +2 Bidentate en, 2 Cl⁻ Low solubility; ineffective in immunosuppression assays Research compounds
Platinum(II) dichloride derivatives (e.g., Compounds 152/153) [Pt(L)Cl₂] +2 Variable ligands (e.g., pyridine) High cytotoxicity against breast cancer cells (IC₅₀ ~68 µM) Anticancer agents
Reactivity and Mechanism:
  • Tetraammineplatinum(II) chloride : Stable in aqueous solutions due to inert Pt–N bonds. Primarily used as a synthetic intermediate rather than a direct therapeutic agent .
  • Cisplatin : Labile chloride ligands enable hydrolysis, forming reactive species that crosslink DNA and induce apoptosis .
  • Platinum(IV) complexes : Serve as prodrugs; reduced intracellularly to active Pt(II) species. Higher stability allows oral administration but requires metabolic activation .
  • Ethylenediamine complexes: Bidentate ligands hinder ligand substitution, reducing biological activity. For example, [Pt(en)Cl₂] showed negligible immunosuppressive effects compared to cisplatin .
Anticancer Efficacy:
  • Cisplatin and its analogs (e.g., Compounds 152/153) exhibit potent cytotoxicity by disrupting DNA replication. Compound 153 showed IC₅₀ values comparable to cisplatin in MDA-MB-231 breast cancer cells .
  • Platinum(IV) complexes (e.g., Compound 151) demonstrate lower cytotoxicity (IC₅₀ = 68 µM) but offer improved stability for targeted delivery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tetraammineplatinum(II) dichloride, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized by reacting PtCl₄ with excess ammonia in aqueous solution, followed by controlled crystallization . Purity is assessed via elemental analysis (e.g., Pt content ≥59.0%) and spectroscopic techniques such as IR (to confirm NH₃ ligand vibrations) and X-ray diffraction (for crystallinity). Thermal gravimetric analysis (TGA) verifies hydration states, particularly for monohydrate forms .

Q. How does the solubility profile of tetraammineplatinum(II) dichloride influence its use in aqueous reaction systems?

  • Methodological Answer : High water solubility (miscible) enables its use in homogeneous catalysis and biomolecular studies. Researchers must account for ligand stability: NH₃ ligands may undergo substitution in acidic or high-temperature conditions. Buffered solutions (pH 7–9) are recommended to maintain structural integrity during kinetic studies .

Q. What analytical techniques are critical for structural confirmation of this complex?

  • Methodological Answer :

  • Elemental Analysis : Quantifies Pt, Cl, and N ratios to validate stoichiometry .
  • FT-IR Spectroscopy : Identifies NH₃ symmetric/asymmetric stretching (3,200–3,300 cm⁻¹) and Pt-N vibrations (500–600 cm⁻¹) .
  • NMR : ¹⁵N-labeled NH₃ ligands can track substitution kinetics .
  • Single-Crystal XRD : Resolves coordination geometry (square planar for Pt²⁺) .

Advanced Research Questions

Q. How do ligand substitution kinetics in this complex affect its catalytic activity in hydrogenation or oxidation reactions?

  • Methodological Answer : The labile Cl⁻ ligands facilitate substitution, making the compound a precursor for catalytic Pt centers. Stopped-flow UV-Vis spectroscopy monitors substitution rates with incoming ligands (e.g., H₂O, NO₂⁻). For example, in methanol oxidation, Cl⁻ displacement by O-containing ligands enhances catalytic turnover . Contradictions in rate constants under varying pH conditions require mechanistic studies using Eyring plots to differentiate associative vs. dissociative pathways .

Q. What conflicting data exist regarding the immunosuppressive vs. cytotoxic effects of this compound, and how can experimental design address these discrepancies?

  • Methodological Answer : While tetraammineplatinum(II) dichloride shows immunosuppression (D₅₀ = 3–5 mg/kg in murine models ), its low DNA-binding affinity contrasts with cisplatin’s cytotoxicity. Resolving this requires comparative studies:

  • In vitro DNA binding assays (e.g., ethidium bromide displacement) to quantify interaction strength.
  • Flow cytometry to compare apoptosis induction in lymphocytes vs. cancer cells .
  • Metabolomic profiling to assess amino acid metabolism disruption (e.g., methionine cycle) .

Q. Why does tetraammineplatinum(II) dichloride lack allergenicity compared to chloroplatinates, and how can this inform safer catalyst design?

  • Methodological Answer : Chloroplatinates (e.g., [PtCl₆]²⁻) trigger IgE-mediated allergies, but tetraammineplatinum(II) dichloride does not . This is attributed to its charge (+2 vs. -2 for chloroplatinates) and stability in biological fluids. Researchers can leverage this by designing cationic Pt complexes with inert amine ligands for industrial catalysis, minimizing occupational hypersensitivity risks. Safety protocols should adhere to exposure limits (0.5 µg/m³ for inhalable dust) .

Data Contradiction Analysis

Q. How can researchers reconcile divergent reports on the renal toxicity of platinum ammine complexes?

  • Methodological Answer : Cisplatin ([Pt(NH₃)₂Cl₂]) is nephrotoxic, but tetraammineplatinum(II) dichloride shows lower renal accumulation. Key approaches include:

  • Comparative pharmacokinetics : Radiolabeled Pt tracking in murine models to assess organ distribution .
  • Chelation therapy trials : Co-administration with thiol-based agents (e.g., NAC) to evaluate toxicity mitigation .

Safety and Handling Protocols

Q. What occupational exposure controls are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for weighing and synthesis.
  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Exposure Monitoring : Air sampling to ensure levels ≤0.5 µg/m³ (8-hour TWA) .
  • Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

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